Cas no 2247102-50-5 (6-Methyl-6-azabicyclo[3.1.0]hexane)

6-Methyl-6-azabicyclo[3.1.0]hexane is a bicyclic amine compound featuring a strained three-membered cyclopropane ring fused to a pyrrolidine scaffold. This structure imparts unique reactivity and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid bicyclic framework serves as a versatile building block for the development of bioactive molecules, particularly in the design of constrained analogs and peptidomimetics. The compound's high strain energy and nitrogen functionality enable selective ring-opening reactions, facilitating the introduction of methyl-substituted amine motifs. It is commonly employed in medicinal chemistry for its ability to modulate conformational flexibility and enhance binding affinity in target interactions.
6-Methyl-6-azabicyclo[3.1.0]hexane structure
2247102-50-5 structure
商品名:6-Methyl-6-azabicyclo[3.1.0]hexane
CAS番号:2247102-50-5
MF:C6H11N
メガワット:97.1582415103912
CID:5923285
PubChem ID:20387240

6-Methyl-6-azabicyclo[3.1.0]hexane 化学的及び物理的性質

名前と識別子

    • 6-methyl-6-azabicyclo[3.1.0]hexane
    • 2247102-50-5
    • EN300-6488067
    • 6-Methyl-6-azabicyclo[3.1.0]hexane
    • インチ: 1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
    • InChIKey: ILXZCROTAHXUBF-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2CCCC12

計算された属性

  • せいみつぶんしりょう: 97.089149355g/mol
  • どういたいしつりょう: 97.089149355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 80.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

6-Methyl-6-azabicyclo[3.1.0]hexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6488067-1.0g
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
1g
$842.0 2023-05-31
Aaron
AR028PA7-1g
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
1g
$1183.00 2025-02-16
Aaron
AR028PA7-250mg
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
250mg
$600.00 2025-02-16
Aaron
AR028PA7-50mg
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
50mg
$296.00 2025-02-16
1PlusChem
1P028P1V-500mg
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
500mg
$873.00 2024-05-25
1PlusChem
1P028P1V-2.5g
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
2.5g
$2102.00 2024-05-25
Aaron
AR028PA7-100mg
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
100mg
$428.00 2025-02-16
Aaron
AR028PA7-2.5g
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
2.5g
$2294.00 2025-02-16
Enamine
EN300-6488067-0.1g
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
0.1g
$293.0 2023-05-31
Enamine
EN300-6488067-5.0g
6-methyl-6-azabicyclo[3.1.0]hexane
2247102-50-5 95%
5g
$2443.0 2023-05-31

6-Methyl-6-azabicyclo[3.1.0]hexane 関連文献

6-Methyl-6-azabicyclo[3.1.0]hexaneに関する追加情報

6-Methyl-6-azabicyclo[3.1.0]hexane: A Comprehensive Overview

The compound 6-Methyl-6-azabicyclo[3.1.0]hexane, also known by its CAS number 2247102-50-5, is a unique bicyclic amine with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of nitrogen-containing bicyclic structures, which are known for their stability and versatility in chemical reactions. The structure of 6-Methyl-6-azabicyclo[3.1.0]hexane consists of a six-membered ring system with a nitrogen atom at position 6 and a methyl group attached to the same position, creating a rigid and compact framework.

Recent studies have highlighted the importance of bicyclic amines like 6-Methyl-6-azabicyclo[3.1.0]hexane in drug design and development. The unique geometry of this compound allows for strong interactions with biological targets, making it a promising candidate for the development of new therapeutic agents. Researchers have explored its potential as a building block for constructing complex molecules with desired pharmacokinetic properties.

The synthesis of 6-Methyl-6-azabicyclo[3.1.0]hexane involves a multi-step process that typically begins with the preparation of a suitable precursor, followed by cyclization reactions to form the bicyclic structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

In terms of applications, 6-Methyl-6-azabicyclo[3.1.0]hexane has shown promise in the field of materials science as well. Its rigid structure makes it an ideal candidate for use in polymer chemistry, where it can serve as a cross-linking agent or a monomer in the synthesis of advanced materials with tailored mechanical properties.

The physical properties of 6-Methyl-6-azabicyclo[3.1.0]hexane, including its melting point, boiling point, and solubility, have been extensively characterized to facilitate its use in various chemical processes. These properties are influenced by the steric effects introduced by the methyl group and the nitrogen atom within the bicyclic framework.

In conclusion, 6-Methyl-6-azabicyclo[3.1.0]hexane is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Ongoing research continues to uncover new insights into its properties and uses, solidifying its position as an important molecule in modern chemical science.

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